molecular formula C19H19N3O3 B13688162 N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide

N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide

Cat. No.: B13688162
M. Wt: 337.4 g/mol
InChI Key: GCQOPGCYUDSLFP-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide is a chemical compound with the molecular formula C19H19N3O3 and a molecular weight of 337.37 g/mol . This compound is known for its unique structure, which includes a quinazolinone moiety, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2-(3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide is unique due to its specific isopropyl and phenoxy substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[3-(4-oxo-3H-quinazolin-2-yl)phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H19N3O3/c1-12(2)20-17(23)11-25-14-7-5-6-13(10-14)18-21-16-9-4-3-8-15(16)19(24)22-18/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

GCQOPGCYUDSLFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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